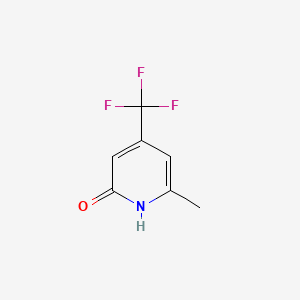

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)3-6(12)11-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRMKCNOGIBXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382393 | |

| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22123-19-9 | |

| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. This pyridinone derivative is of significant interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethyl group and the pyridin-2(1H)-one scaffold in various biologically active molecules. This document details a common synthetic methodology, presents key physical and chemical properties, and outlines the analytical techniques used for its characterization. Furthermore, it explores the potential biological relevance of this class of compounds by examining the signaling pathways modulated by structurally similar molecules.

Introduction

Substituted pyridin-2(1H)-ones are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their versatile structure allows for a wide range of biological activities. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The target molecule, this compound, combines these two key pharmacophores, making it a compound of interest for the development of novel therapeutic agents.

Synthesis

A facile and common method for the synthesis of this compound is a three-component cyclization reaction.[1] This approach offers an efficient route to the desired pyridone scaffold.

Experimental Protocol: Three-Component Cyclization

This protocol is based on the general method for the synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones.[1]

Reagents:

-

Ethyl trifluoroacetoacetate

-

Acetone

-

Ammonium acetate

-

Solvent (e.g., ethanol or acetic acid)

Procedure:

-

A mixture of ethyl trifluoroacetoacetate (1 equivalent), acetone (1 equivalent), and ammonium acetate (1.2 equivalents) is prepared in a suitable solvent.

-

The reaction mixture is heated under reflux for a specified period, typically several hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the compound is presented in Table 1.[2][3][4][5]

| Property | Value |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Appearance | Pale yellow powder or crystals |

| Melting Point | 124-130 °C |

| CAS Number | 22123-19-9 |

| IUPAC Name | This compound |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridinone ring. The chemical shifts and coupling patterns would be indicative of their respective electronic environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to the seven carbon atoms in the molecule, including the methyl carbon, the carbons of the pyridinone ring, the carbonyl carbon, and the trifluoromethyl carbon (which would appear as a quartet due to C-F coupling).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the carbonyl group, C-F stretching of the trifluoromethyl group, and various C-C and C-H vibrations of the aromatic ring and methyl group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via a three-component reaction.

Potential Biological Signaling Pathway

While the specific biological activity of this compound is not extensively documented, a structurally related compound, 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), has been shown to exhibit anti-proliferative effects in prostate cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates this signaling cascade, which may be relevant for the broader class of trifluoromethyl-substituted pyridinones.

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery. Its synthesis can be efficiently achieved through a three-component cyclization reaction. While comprehensive experimental characterization data is not widely available, its structure can be confirmed through standard analytical techniques. The biological activity of structurally related compounds suggests that this class of molecules may interact with key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, warranting further investigation into its therapeutic potential. This guide provides a foundational understanding for researchers and scientists working on the development of novel pyridinone-based therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-trifluoromethyl-6-methyl-2-pyridone | CAS 22123-19-9 | Chemical-Suppliers [chemical-suppliers.eu]

chemical properties and reactivity of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring a pyridinone core functionalized with both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, imparts a unique combination of physical and chemical properties. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and potential applications of this versatile building block.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, purification, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | 6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one | [1] |

| CAS Number | 22123-19-9 | [1][2] |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [1] |

| Appearance | Pale yellow powder or crystals | [2] |

| Melting Point | 119.0 - 122.0 °C | [2] |

| SMILES | CC1=CC(=CC(=O)N1)C(F)(F)F | [1] |

| InChIKey | CDRMKCNOGIBXOG-UHFFFAOYSA-N | [1] |

Spectral Data

While specific experimental spectra for this exact compound are not widely published, the following table outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~11-13 (br s, 1H, N-H), ~6.5 (s, 1H, C5-H), ~6.3 (s, 1H, C3-H), ~2.3 (s, 3H, CH₃). |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~150 (C6), ~140 (q, JCF ≈ 35 Hz, C4), ~122 (q, JCF ≈ 275 Hz, CF₃), ~110 (C5), ~105 (C3), ~20 (CH₃). |

| IR (cm⁻¹) | ~3100-2800 (N-H, C-H stretching), ~1650 (C=O stretching), ~1100-1300 (C-F stretching). |

| Mass Spec (EI) | m/z (%): 177 [M]⁺, 158 [M-F]⁺, 149 [M-CO]⁺, 108 [M-CF₃]⁺. |

Synthesis

The most common and efficient method for synthesizing 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones is through a three-component cyclization reaction.[3] This approach offers high convergence and utilizes readily available starting materials.

Experimental Protocol: Three-Component Cyclization

This protocol describes the synthesis of this compound from ethyl trifluoroacetoacetate, acetone, and ammonium acetate.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl trifluoroacetoacetate (1.0 eq), acetone (1.2 eq), and ammonium acetate (2.0 eq).

-

Solvent: Add a suitable solvent, such as ethanol or acetic acid, to achieve a reactant concentration of approximately 0.5 M.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a pale yellow solid.

Synthesis Workflow Diagram

Caption: Workflow for the three-component synthesis of the target pyridinone.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the pyridinone ring, the activating methyl group, and the deactivating trifluoromethyl group.

Tautomerism

The compound exists in equilibrium between two tautomeric forms: the lactam (pyridin-2(1H)-one) and the lactim (2-hydroxypyridine). The lactam form is generally predominant in solution and the solid state. This equilibrium is crucial for its reactivity, particularly in alkylation reactions where reactions can occur at either the nitrogen or the oxygen atom.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient. This characteristic, compounded by the strong electron-withdrawing effect of the -CF₃ group, makes the ring highly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation).[4] Reactions, if they occur, require harsh conditions and are directed by the existing substituents. The hydroxyl/amino group (in the tautomeric form) and the methyl group are ortho, para-directing, while the trifluoromethyl group is meta-directing. Therefore, electrophilic attack would be predicted to occur at the C3 and C5 positions, though it is synthetically challenging.

N- and O-Alkylation

Due to the tautomerism, alkylation can occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). The selectivity of this reaction is highly dependent on the alkylating agent, base, and solvent used.[5][6] Hard electrophiles and polar aprotic solvents tend to favor N-alkylation, while softer electrophiles may favor O-alkylation. Studies on the related 4-(trifluoromethyl)pyrimidin-2(1H)-one system have shown that direct alkylation with simple alkyl halides often yields a mixture of N- and O-alkylated products.[6]

Radical Substitution

Recent studies have demonstrated that pyridones can undergo light-promoted trifluoromethylation using reagents like sodium trifluoromethylsulfinate (Langlois' reagent) without the need for a photocatalyst.[7][8] This suggests that the C3 and C5 positions of this compound could be susceptible to functionalization via radical mechanisms.

Applications in Drug Discovery and Research

The trifluoromethyl-pyridinone scaffold is a privileged structure in modern drug design. Derivatives are explored for a wide range of therapeutic targets.

-

Kinase Inhibitors: The pyridinone core can mimic the hydrogen bonding patterns of ATP, making it a suitable scaffold for kinase inhibitors.

-

Antiviral Agents: Pyridin-2(1H)-one hybrids have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV-1.

-

Agrochemicals: Trifluoromethylpyridine derivatives are key components in numerous herbicides and pesticides due to their enhanced biological activity and metabolic stability.[9]

Example Signaling Pathway: ERK/mTOR Modulation

While not demonstrated for this specific molecule, a closely related, more complex pyrazolopyridinone derivative, FMPPP, has been shown to exert anti-proliferative effects in prostate cancer cells. It induces autophagy by activating the ERK1/2 pathway, which in turn inhibits the mTOR signaling pathway. This serves as a powerful example of the biological potential of this chemical scaffold.

Caption: Example pathway showing how related scaffolds can modulate cell processes.

Hazard and Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated area.

| GHS Hazard Code | Description | Reference(s) |

| H315 | Causes skin irritation | [1][2] |

| H319 | Causes serious eye irritation | [1][2] |

| H335 | May cause respiratory irritation | [1][2] |

References

- 1. This compound | C7H6F3NO | CID 2782992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone (CAS Number: 22123-19-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known hazards of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone, identified by CAS number 22123-19-9. This compound is a fluorinated heterocyclic molecule belonging to the pyridinone class, a scaffold of significant interest in medicinal chemistry and materials science. This document consolidates available data to support research and development activities, with a focus on providing structured data, outlining experimental methodologies, and clarifying logical relationships through visual diagrams.

Chemical Properties and Identification

6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone is a solid, typically appearing as a white to pale yellow powder or crystalline substance.[1] Its structure features a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a carbonyl group, leading to its classification as a pyridinone.

| Property | Value | Source(s) |

| CAS Number | 22123-19-9 | [2] |

| Molecular Formula | C₇H₆F₃NO | [2] |

| Molecular Weight | 177.12 g/mol | [2] |

| IUPAC Name | 6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one | [2] |

| Synonyms | 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one, 6-Methyl-4-(trifluoromethyl)-2-pyridone, 2-Hydroxy-6-methyl-4-(trifluoromethyl)pyridine | [2] |

| Melting Point | 119-122 °C | [3] |

| Appearance | Pale yellow powder or crystals | [3] |

| Purity | ≥96.0% | [3] |

Synthesis

The synthesis of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone and its analogs can be achieved through several synthetic routes. A common and effective method is the three-component cyclization reaction.[4]

Three-Component Cyclization

This method involves the reaction of a β-ketoester containing a trifluoromethyl group, a methyl ketone, and an ammonia source, such as ammonium acetate.[4]

Experimental Protocol: Three-Component Synthesis of 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones [4]

While the specific protocol for 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone is a specific instance of the general method, a generalized procedure is as follows:

-

A mixture of a 3-polyfluoroalkyl-3-oxopropanoate (e.g., ethyl trifluoroacetoacetate), a methyl ketone (e.g., acetone), and ammonium acetate is prepared.

-

The reaction mixture is typically heated in a suitable solvent.

-

The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include extraction, washing, and drying.

-

Purification of the crude product is generally performed by recrystallization or column chromatography.

Analytical Methods

The characterization and quantification of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone rely on standard analytical techniques in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns provide crucial information for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the trifluoromethyl carbon (with characteristic coupling to fluorine), and the carbons of the pyridine ring, including the carbonyl carbon.

General Interpretation Workflow for NMR Spectra:

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) can be utilized for the analysis of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone.[5] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for identification and confirmation of the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for assessing the purity of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone and for quantitative analysis. A typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with UV detection.

Biological Activity and Potential Applications

The biological activity of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone itself is not extensively documented in publicly available literature. However, the pyridin-2(1H)-one scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, antimalarial, and antitumor activities.[6]

A related compound, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), has been shown to exhibit anti-proliferative effects on prostate cancer cells.[7] This activity is mediated through the induction of autophagy, involving the elevation of ERK1/2 phosphorylation and targeting of the mTOR signaling pathway.[7]

Given the structural similarities, it is plausible that 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone could serve as a valuable building block in the synthesis of novel therapeutic agents. Further investigation into its biological activity is warranted.

Hazards and Safety Information

6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone is classified as an irritant.[2]

| Hazard Statement | GHS Classification | Source(s) |

| Causes skin irritation | H315 | [2] |

| Causes serious eye irritation | H319 | [2] |

| May cause respiratory irritation | H335 | [2] |

Safety Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If you feel unwell: Call a POISON CENTER or doctor.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Emergency Response Workflow:

Conclusion

6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone (CAS 22123-19-9) is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals and other functional materials. This guide has summarized its key chemical properties, outlined synthetic and analytical methodologies, and detailed its known hazards. While specific biological data for this compound is limited, the broader class of pyridinones demonstrates significant therapeutic potential, making this compound a subject of interest for further research and development. Adherence to appropriate safety protocols is essential when handling this substance.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. This compound | C7H6F3NO | CID 2782992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Three-Component Cyclization for 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted pyridin-2(1H)-ones is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. Among these, derivatives containing a trifluoromethyl group are particularly valuable as the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the efficient, one-pot, three-component synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. This method offers a straightforward and atom-economical approach to this important heterocyclic scaffold.

The core of this synthesis is a three-component cyclization reaction involving ethyl 4,4,4-trifluoroacetoacetate, acetone, and ammonium acetate.[1] This reaction proceeds via a mechanism analogous to the well-established Hantzsch pyridine synthesis, offering a reliable route to the desired product and its analogs.[2][3]

Reaction Mechanism and Experimental Workflow

The three-component synthesis of this compound is believed to proceed through a Hantzsch-like reaction pathway. The proposed mechanism involves the initial formation of two key intermediates: an enamine from the reaction of acetone with ammonia (derived from ammonium acetate), and an α,β-unsaturated ketoester from the Knoevenagel condensation of ethyl 4,4,4-trifluoroacetoacetate and acetone. These intermediates then undergo a Michael addition, followed by cyclization and subsequent dehydration to yield the final pyridin-2(1H)-one product.

Reaction Mechanism

Caption: Proposed Hantzsch-like reaction mechanism.

Experimental Workflow

The general experimental workflow for this synthesis is a straightforward one-pot procedure. The reactants are typically combined in a suitable solvent and heated for a specific duration. The product can then be isolated and purified using standard laboratory techniques.

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The three-component cyclization has been shown to be effective for a range of methyl ketones, affording the corresponding 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones in good to excellent yields. The following table summarizes the reaction conditions and yields for the synthesis of the target molecule and several of its analogs.

| Entry | Methyl Ketone (R-COCH₃) | R | Solvent | Time (h) | Yield (%) |

| 1 | Acetone | Methyl | Acetic Acid | 5 | 78 |

| 2 | Acetophenone | Phenyl | Acetic Acid | 6 | 85 |

| 3 | 2-Butanone | Ethyl | Acetic Acid | 5 | 75 |

| 4 | Cyclohexanone | - (Cyclohexyl fused) | Acetic Acid | 8 | 68 |

| 5 | Propiophenone | Ethyl | Ethanol | 7 | 82 |

Note: The data presented is a representative compilation from literature and may vary based on specific experimental conditions.

Experimental Protocols

General Procedure for the Synthesis of 6-Organyl-4-(trifluoromethyl)pyridin-2(1H)-ones

A mixture of ethyl 4,4,4-trifluoroacetoacetate (10 mmol), the corresponding methyl ketone (10 mmol), and ammonium acetate (30 mmol) in glacial acetic acid (20 mL) is stirred and heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-one.

Synthesis of this compound

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Acetone

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol), acetone (0.58 g, 10 mmol), and ammonium acetate (2.31 g, 30 mmol).

-

Add glacial acetic acid (20 mL) to the flask.

-

Heat the reaction mixture to reflux with stirring for 5 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-water. A white precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product in a desiccator.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.

Conclusion

The three-component cyclization reaction provides an efficient and versatile method for the synthesis of this compound and its analogs. The operational simplicity of this one-pot procedure, coupled with the ready availability of the starting materials, makes it an attractive strategy for accessing these valuable heterocyclic compounds in a laboratory setting. The ability to readily vary the methyl ketone component allows for the generation of a diverse library of substituted pyridinones for further investigation in drug discovery and development programs.

References

An In-depth Technical Guide to the Solubility of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. Due to the absence of specific experimental solubility data in publicly available literature, this document outlines a predicted solubility profile based on its physicochemical properties. Furthermore, this guide presents detailed, best-practice experimental protocols for the quantitative determination of its solubility in a range of common laboratory solvents, a critical parameter for drug discovery and development.

Predicted Solubility Profile

The presence of hydrogen bonding capabilities suggests potential solubility in polar protic solvents such as water, ethanol, and methanol. The trifluoromethyl group, being strongly electron-withdrawing, can influence the acidity of the N-H proton and the overall polarity of the molecule. A structurally similar compound, 4-(Trifluoromethyl)pyridin-2-ol, is known to be soluble in methanol[1]. The presence of the methyl group adds some lipophilic character, which might enhance solubility in less polar organic solvents.

Based on these structural features, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The pyridinone moiety can engage in hydrogen bonding with protic solvents. The trifluoromethyl group may limit aqueous solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble to Very Soluble | These solvents can accept hydrogen bonds from the N-H group and solvate the polar regions of the molecule effectively. DMSO is often an excellent solvent for pyridinone derivatives. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Sparingly Soluble to Insoluble | The overall polarity of the molecule due to the pyridinone ring and trifluoromethyl group is likely to limit solubility in nonpolar solvents. The methyl group provides some lipophilicity, but it is unlikely to overcome the polar nature of the rest of the molecule for significant solubility in highly nonpolar solvents like hexane. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2][3][4]

Protocol 1: Isothermal Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, either centrifuge the samples or filter the supernatant using a syringe filter.[3] It is crucial to avoid disturbing the solid pellet during the aspiration of the supernatant.

-

Carefully collect the clear, saturated solution.

-

-

Quantification:

-

Quantify the concentration of this compound in the saturated solution using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

-

Quantification Method 1: High-Performance Liquid Chromatography (HPLC)

1. Preparation of Calibration Standards:

- Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., the mobile phase).

- Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

2. HPLC Analysis:

- Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[3]

- Column: A suitable reversed-phase column (e.g., C18).

- Inject the calibration standards into the HPLC system and record the peak areas.

- Construct a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression with an R² value > 0.99 is desirable.[3]

3. Sample Analysis:

- Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

- Inject the diluted sample into the HPLC system and record the peak area.

4. Calculation of Solubility:

- Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.

- Multiply this value by the dilution factor to obtain the solubility of this compound in the test solvent.

Quantification Method 2: UV-Vis Spectroscopy

1. Determination of λmax:

- Prepare a dilute solution of this compound in the solvent of interest.

- Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

2. Preparation of Calibration Standards:

- Prepare a stock solution of known concentration in the same solvent.

- Prepare a series of calibration standards by serial dilution.

3. Construction of Calibration Curve:

- Measure the absorbance of each calibration standard at λmax.

- Plot a graph of absorbance versus concentration.

4. Sample Analysis:

- Dilute the saturated solution with the same solvent to an absorbance value that falls within the linear range of the calibration curve.

- Measure the absorbance of the diluted sample at λmax.

5. Calculation of Solubility:

- Use the absorbance of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.

- Multiply by the dilution factor to get the final solubility.[3]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for determining solubility and the logical relationships influencing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing solubility.

References

- 1. chembk.com [chembk.com]

- 2. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Studies of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the biological significance of the pyridinone scaffold, in silico methods such as Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis are invaluable for elucidating its electronic structure, predicting its interactions with biological targets, and assessing its drug-likeness. This document outlines detailed experimental and computational protocols, presents key physicochemical data, and offers a framework for a thorough investigation of this molecule. While a dedicated comprehensive study on this specific molecule is not extensively available in public literature, this guide consolidates methodologies from research on analogous compounds to provide a robust blueprint for future investigations.

Introduction

Pyridin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse pharmacological activities.[1] The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound combines the pyridinone core with these advantageous fluorine properties, making it a compelling candidate for further study.

Theoretical and computational chemistry offer powerful tools to predict molecular properties and biological activity, thereby accelerating the drug discovery process. This guide details the application of these methods to this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 22123-19-9 | [2] |

| Molecular Formula | C₇H₆F₃NO | [2] |

| Molecular Weight | 177.12 g/mol | [2] |

| Melting Point | 124-128 °C | N/A |

| Boiling Point | 231.3 °C | N/A |

| Density | 1.315 g/cm³ | N/A |

Experimental Protocols

Synthesis

A general and facile method for the synthesis of 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones involves a three-component cyclization reaction.[3][4] This approach can be adapted for the synthesis of this compound.

Protocol: Three-Component Cyclization

-

Reactants:

-

Ethyl trifluoroacetoacetate (1 equivalent)

-

Acetone (1 equivalent)

-

Ammonium acetate (1.5 equivalents)

-

-

Solvent: Glacial acetic acid.

-

Procedure: a. To a solution of ethyl trifluoroacetoacetate and acetone in glacial acetic acid, add ammonium acetate. b. Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). c. After completion of the reaction, cool the mixture to room temperature. d. Pour the reaction mixture into ice-water and stir until a precipitate forms. e. Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. f. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Workflow for Synthesis and Characterization

References

- 1. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H6F3NO | CID 2782992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ascendancy of Trifluoromethyl-Substituted Pyridinones: A Technical Guide to Their Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (-CF3) group into pharmacologically active scaffolds has been a transformative strategy in medicinal chemistry and agrochemical development. This technical guide delves into the discovery and history of a particularly significant class of these compounds: trifluoromethyl-substituted pyridinones. We will explore their synthesis, physicochemical properties, and biological activities, providing researchers with a comprehensive resource to navigate this promising area of chemical science.

A Historical Perspective: From Pyridines to Pyridinones

The journey of trifluoromethyl-substituted pyridinones is rooted in the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898.[1] However, it was not until 1947 that the first trifluoromethylpyridine was reported.[1] The development of trifluoromethyl-substituted pyridinones as a distinct class of compounds gained momentum later, driven by the need for novel pharmaceuticals and agrochemicals with enhanced properties.

A significant milestone in the synthesis of this class of compounds was the development of a scalable ring synthesis route to 6-(trifluoromethyl)pyrid-2-one by Brown et al. in 1997.[2][3] This work provided a practical methodology for producing this key intermediate, paving the way for more extensive research into its derivatives and their applications.

Synthetic Strategies for Trifluoromethyl-Substituted Pyridinones

Several synthetic methodologies have been developed to construct the trifluoromethyl-substituted pyridinone core. These can be broadly categorized into two main approaches: construction of the pyridine ring from a trifluoromethyl-containing building block and direct trifluoromethylation of a pre-existing pyridinone ring.

Ring Construction from Trifluoromethylated Precursors

This is a widely employed strategy that utilizes readily available trifluoromethyl-containing starting materials.

1. Cyclocondensation Reactions:

-

Pechmann-type Reaction: This method allows for the synthesis of 4-trifluoromethyl-2-pyridones through the Brønsted base-catalyzed reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. The use of ammonium acetate provides the nitrogen source for the pyridone ring.[4]

-

Three-Component Cyclization: 6-Organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones can be synthesized via a three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates, methyl ketones, and ammonium acetate.[5]

-

From Trifluoroacetic Anhydride: A four-stage route starting from trifluoroacetic anhydride and an alkyl vinyl ether has been developed for the large-scale synthesis of 6-(trifluoromethyl)pyrid-2-one.[2][3]

-

Horner–Wadsworth–Emmons Reaction: The pyridone intermediate of the herbicide Pyroxsulam is synthesized using a Horner–Wadsworth–Emmons reaction with (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as the trifluoromethyl-containing building block.[6]

Table 1: Synthesis of Trifluoromethyl-Substituted Pyridinones via Ring Construction

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| Cyclic 1,3-dione, Ethyl 4,4,4-trifluoroacetoacetate, NH4OAc | 2-DMAP (catalyst) | 4-Trifluoromethyl-2-pyridone derivative | Good to Excellent | [4] |

| 3-Polyfluoroalkyl-3-oxopropanoate, Methyl ketone, NH4OAc | - | 6-Organyl-4-(polyfluoroalkyl)pyridin-2(1H)-one | - | [5] |

| Trifluoroacetic anhydride, Alkyl vinyl ether | Four-stage synthesis | 6-(Trifluoromethyl)pyrid-2-one | Good | [2][3] |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Horner–Wadsworth–Emmons reaction | Pyroxsulam pyridone intermediate | - | [6] |

Direct Trifluoromethylation of Pyridinones

More recently, methods for the direct introduction of a trifluoromethyl group onto a pre-formed pyridinone ring have emerged, offering alternative and often milder synthetic routes.

1. Light-Promoted Trifluoromethylation:

A practical, light-mediated trifluoromethylation of pyridones can be achieved using Langlois' reagent (sodium trifluoromethylsulfinate) in the absence of a photocatalyst or additives. This method is operationally simple and tolerates a range of functional groups.[7][8][9][10]

Table 2: Light-Promoted Trifluoromethylation of N-Aryl Pyridones

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Aryl Pyridone | Langlois' reagent, DMSO, 390 nm LEDs | 3-Trifluoromethyl-N-aryl-pyridin-2-one | up to 93% | [9] |

Physicochemical Properties

The presence of the trifluoromethyl group significantly influences the physicochemical properties of pyridinones, impacting their solubility, lipophilicity, and metabolic stability.

Table 3: Physicochemical Properties of Selected Trifluoromethyl-Substituted Pyridinones and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| 6-(Trifluoromethyl)pyridin-2(1H)-one | C6H4F3NO | 163.1 | 124-126 | 223.7±40.0 | [11] |

| 6-Methyl-4-trifluoromethyl-2(1H)-pyridone | C7H6F3NO | 177.12 | 119.0-122.0 | - | [12] |

| 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | 165.09 | - | 121.6±35.0 | [13][14] |

Biological Activity and Applications

Trifluoromethyl-substituted pyridinones and their precursors are key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.

Antiviral Activity

The pyridinone scaffold is a known pharmacophore in antiviral drug discovery. While specific IC50 values for trifluoromethyl-substituted pyridinones are not extensively reported in publicly available literature, the strategic incorporation of trifluoromethyl groups into related heterocyclic systems has been shown to modulate antiviral activity. For instance, in a series of pyridyl imidazolidinone inhibitors of enterovirus 71, the substitution of a methyl group with a trifluoromethyl group had a significant impact on drug efficacy, highlighting the importance of this moiety in ligand-protein interactions.[4]

Anticancer Activity

The pyridone moiety is also a privileged scaffold in the design of anticancer agents. While direct IC50 values for simple trifluoromethyl-substituted pyridinones are limited, related and more complex heterocyclic systems incorporating this motif have shown significant cytotoxic activity. For example, a series of novel trifluoromethyl-substituted pyrimidine derivatives displayed potent anti-proliferative activity against various human tumor cell lines, with one compound exhibiting an IC50 of 2.27 µM against H1975 lung cancer cells.[15] Another study on pyridone-based analogues showed IC50 values in the nanomolar range against lung and breast cancer cell lines.[16] These findings underscore the potential of the trifluoromethyl-pyridinone scaffold in the development of novel anticancer therapeutics.

Table 4: Anticancer Activity of Related Trifluoromethyl-Containing Heterocycles

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Trifluoromethyl-substituted pyrimidine derivative | H1975 (Lung Cancer) | 2.27 | [15] |

| Pyridone-based analogue | A549 (Lung Carcinoma) | ~0.008 - 0.015 | [16] |

| Pyridone-based analogue | MCF-7 (Breast Adenocarcinoma) | ~0.008 - 0.015 | [16] |

| 7-Oxo-thiazolo[4,5-d]pyrimidine derivative | IGROV1 (Ovarian Cancer) | Growth % -5.14 at 10 µM | [3] |

Key Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of scientific research. Below are outlines for two key synthetic methods.

General Protocol for Pechmann-Type Synthesis of 4-Trifluoromethyl-2-Pyridones

This protocol is based on the method described for the synthesis of 4-methylcoumarins, adapted for pyridone synthesis.[17]

-

Reaction Setup: A mixture of a cyclic 1,3-dione (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), and ammonium acetate (1.2 eq.) is prepared.

-

Catalyst Addition: A catalytic amount of a Brønsted base, such as 2-dimethylaminopyridine (2-DMAP), is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated under appropriate conditions (e.g., reflux in a suitable solvent) and monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as crystallization or column chromatography.

General Protocol for Light-Promoted Trifluoromethylation of Pyridones

This protocol is based on the method described by Do and coworkers.[9]

-

Reaction Setup: A pyridone substrate (1.0 eq.) and Langlois' reagent (sodium trifluoromethylsulfinate, 2.0 eq.) are dissolved in dimethyl sulfoxide (DMSO).

-

Irradiation: The reaction mixture is stirred and irradiated with 390 nm LEDs at room temperature.

-

Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as 19F NMR.

-

Workup and Purification: After completion, the reaction mixture is subjected to an appropriate workup procedure, and the product is purified by column chromatography.

Conclusion and Future Outlook

Trifluoromethyl-substituted pyridinones represent a valuable and versatile class of compounds with significant potential in drug discovery and agrochemical development. The historical evolution of their synthesis, from multi-step ring constructions to direct C-H functionalization, has expanded the accessibility and diversity of these molecules. While quantitative data on the biological activities of simple trifluoromethyl-substituted pyridinones is still emerging, the potent activities observed in more complex derivatives highlight the promise of this scaffold. Future research will likely focus on the development of more efficient and selective synthetic methods, a deeper understanding of their mechanisms of action, and the exploration of a wider range of biological targets. This continued investigation is poised to unlock the full potential of trifluoromethyl-substituted pyridinones in addressing critical challenges in human health and agriculture.

References

- 1. Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 4. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 12. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 14. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, and synthesis. Furthermore, it explores the biological activity and mechanism of action of structurally related compounds, offering insights into potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name. However, it is also known by several synonyms in commercial and academic literature.

| Identifier Type | Value |

| IUPAC Name | 6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one[1] |

| CAS Number | 22123-19-9[1] |

| Molecular Formula | C7H6F3NO[1] |

| Molecular Weight | 177.12 g/mol [1] |

| InChI Key | CDRMKCNOGIBXOG-UHFFFAOYSA-N[1] |

| Synonyms | This compound, 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 6-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent.

| Property | Value | Source |

| Melting Point | 119.0-122.0°C | Thermo Fisher Scientific[2] |

| Appearance | Pale yellow powder or crystals | Thermo Fisher Scientific[2] |

| Purity | ≥96.0% | Thermo Fisher Scientific[2] |

Synthesis and Experimental Protocols

The synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones can be achieved through a facile three-component cyclization reaction.[3]

General Experimental Protocol for the Synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones:

This protocol is based on the general method described for the synthesis of related compounds and can be adapted for this compound.

Materials:

-

3-polyfluoroalkyl-3-oxopropanoates (e.g., ethyl trifluoroacetoacetate)

-

Methyl ketones (e.g., acetone)

-

Ammonium acetate

-

Solvent (e.g., ethanol or acetic acid)

Procedure:

-

A mixture of the 3-polyfluoroalkyl-3-oxopropanoate (1 equivalent), the methyl ketone (1 equivalent), and ammonium acetate (1.5 equivalents) is prepared in a suitable solvent.

-

The reaction mixture is then heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is then purified, typically by column chromatography on silica gel, to yield the desired 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-one.[3]

Two additional procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have also been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction.[4]

Biological Activity and Mechanism of Action of a Structurally Related Analog

While specific biological data for this compound is limited in publicly available literature, a structurally related compound, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) , has demonstrated significant anti-proliferative effects against prostate cancer cells.[5] The study of FMPPP provides a valuable model for the potential therapeutic applications and mechanism of action for this class of compounds.

Anti-proliferative Effects on Prostate Cancer Cells:

FMPPP has been shown to induce a dose-dependent suppression of proliferation in DU145 and PC-3 prostate cancer cell lines.[5]

| Cell Line | Treatment | Effect |

| DU145 | 20 µM FMPPP | Increase in G1 phase cell population to 75.08% (control: 48.32%)[5] |

| PC-3 | 20 µM FMPPP | Increase in G1 phase cell population to 72.78% (control: 49.65%)[5] |

Mechanism of Action: Induction of Autophagy via the ERK/mTOR Signaling Pathway

The anti-proliferative effects of FMPPP are attributed to the induction of autophagy, a cellular self-degradation process. This is mediated through the modulation of the ERK/mTOR signaling pathway.[5]

-

Activation of ERK1/2: FMPPP treatment leads to an increase in the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[5]

-

Inhibition of mTOR Pathway: Concurrently, FMPPP significantly decreases the phosphorylation of the mammalian target of rapamycin (mTOR) and its downstream effector p70S6K.[5]

-

Induction of Autophagy: The activation of ERK1/2 and inhibition of the mTOR pathway converge to induce autophagy, as evidenced by the elevated expression of LC3-II and suppressed expression of SQSTM1/p62.[5]

The cytotoxicity of FMPPP involves the elevation of ERK1/2 phosphorylation and targeting the mTOR pathway in DU145 and PC-3 cells.[5]

Signaling Pathway Diagram

Caption: FMPPP induced signaling pathway.

Experimental Protocol for Cell Proliferation Assay (CCK-8):

This protocol is based on the methodology used to assess the anti-proliferative effects of FMPPP.[5]

Materials:

-

DU145 or PC-3 prostate cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the prostate cancer cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., FMPPP) for a specified duration (e.g., 48 hours).

-

After the treatment period, add 10 µL of the CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics. The demonstrated anti-proliferative activity of the structurally related compound, FMPPP, against prostate cancer cells highlights a promising avenue for further investigation. The mechanism of action, involving the induction of autophagy through the ERK/mTOR signaling pathway, provides a solid foundation for targeted drug design and development. The experimental protocols and data presented in this guide are intended to facilitate future research into the therapeutic potential of this and related compounds.

References

- 1. This compound | C7H6F3NO | CID 2782992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one as a Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides an overview of the applications of this scaffold, detailed experimental protocols for synthesis and biological evaluation, and data on the biological activities of its derivatives.

Synthesis of 6-Organyl-4-(trifluoromethyl)pyridin-2(1H)-one Derivatives

A facile and efficient method for the synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones involves a three-component cyclization reaction.[1]

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis of pyridin-2(1H)-one derivatives.

Protocol: One-Pot Synthesis of 6-Aryl-4-(trifluoromethyl)pyridin-2(1H)-ones

This protocol describes a one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, which is a related pyridinone scaffold. A similar approach can be adapted for the synthesis of 6-aryl-4-(trifluoromethyl)pyridin-2(1H)-ones.

Materials:

-

5-Aminopyrazole

-

4-Arylidene-2-phenyloxazol-5(4H)-ones (azlactones)

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A mixture of 5-aminopyrazole and the appropriate azlactone is heated under solvent-free conditions.

-

The resulting intermediate is then dissolved in DMSO.

-

Potassium tert-butoxide (1.5 equivalents) is added to the solution.

-

The reaction mixture is heated to 150°C for 1.5 hours.

-

After cooling, the reaction mixture is worked up to isolate the desired 4-arylpyrazolo[3,4-b]pyridin-6-one product.

Biological Applications and Activity

Derivatives of the this compound scaffold have been investigated for a range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

While specific data for this compound derivatives is limited, related trifluoromethylpyridine compounds have shown promising antimicrobial activity. For instance, certain 4-trifluoromethylpyridine nucleosides and N-(trifluoromethyl)phenyl substituted pyrazole derivatives exhibit significant antibacterial effects, particularly against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Trifluoromethylpyridine Derivatives against Various Bacterial Strains

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Related Pyridine Nucleoside Analog 1 | Staphylococcus aureus | 1.3 - 4.9 | [2] |

| Related Pyridine Nucleoside Analog 2 | Bacillus infantis | 1.3 - 4.9 | [2] |

| Related Pyrazole Derivative 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | |

| Amoxicillin (Reference) | Staphylococcus aureus | 1.0 - 2.0 | [2] |

Anticancer Activity and Mechanism of Action

The pyridin-2(1H)-one scaffold is a key feature in a number of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4][5][6][7] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

A derivative, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), has demonstrated anti-proliferative effects in prostate cancer cells.[8] This compound was found to induce autophagy and cell cycle arrest at the G1 phase by modulating the ERK1/2 and mTOR pathways.[8]

Table 2: In Vitro Cytotoxicity of 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

| Cell Line | Cancer Type | Parameter | Result |

| DU145 | Prostate Cancer | Proliferation Inhibition (at 20 µM) | 80.47% |

| PC-3 | Prostate Cancer | Proliferation Inhibition (at 20 µM) | 78.28% |

| DU145 | Prostate Cancer | G1 Phase Cell Cycle Arrest (at 20 µM) | 75.08% |

| PC-3 | Prostate Cancer | G1 Phase Cell Cycle Arrest (at 20 µM) | 72.78% |

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridin-2(1H)-one based inhibitors.

Experimental Protocols

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid growth medium.

Materials:

-

Test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except for the sterility control well), resulting in a final volume of 100 µL per well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Seal the plates and incubate at 35±1°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) as detected by the naked eye or a spectrophotometer.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., DU145, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Sterile 96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates with potential applications in antimicrobial and anticancer therapies. The synthetic accessibility of this scaffold, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive target for further exploration in drug discovery programs. The protocols provided herein offer a foundation for the synthesis and biological evaluation of new derivatives based on this promising chemical entity.

References

- 1. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group. The primary method detailed is a highly efficient one-pot, three-component cyclocondensation reaction.

Introduction

This compound and its analogs are important heterocyclic scaffolds in the development of novel therapeutic agents. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The synthetic protocols described herein offer robust and versatile methods for accessing these valuable compounds.

The principal synthetic strategy discussed is a three-component reaction involving a β-ketoester, a methyl ketone, and an ammonia source, typically ammonium acetate. This approach is advantageous due to its operational simplicity, the ready availability of starting materials, and its amenability to creating a diverse library of derivatives by varying the ketone component.

Synthetic Pathways

Several synthetic routes have been established for the preparation of 4-(trifluoromethyl)pyridin-2(1H)-one derivatives. The most common and efficient methods include:

-

Three-Component Cyclocondensation: This is a convergent approach where a trifluoromethylated β-ketoester, a methyl ketone, and ammonium acetate react in a one-pot synthesis to afford the desired pyridone. This method is highlighted in the detailed protocol below.[1][2]

-

Synthesis from Alkenones: An alternative cyclocondensation method utilizes starting materials like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[3]

-

Halogen Exchange: This more traditional method involves the synthesis of a corresponding methylated pyridine, followed by chlorination and a subsequent chlorine-fluorine exchange reaction to introduce the trifluoromethyl group.[3]

This document will focus on the three-component cyclocondensation due to its efficiency and versatility.

Data Presentation: Synthesis of 6-Organyl-4-(trifluoromethyl)pyridin-2(1H)-one Derivatives

The following table summarizes the yields for a variety of 6-substituted-4-(trifluoromethyl)pyridin-2(1H)-one derivatives synthesized via the three-component cyclocondensation protocol.

| Entry | R Group (from Methyl Ketone) | Product | Yield (%) |

| 1 | Methyl | This compound | 85 |

| 2 | Ethyl | 6-Ethyl-4-(trifluoromethyl)pyridin-2(1H)-one | 82 |

| 3 | Phenyl | 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one | 78 |

| 4 | 4-Chlorophenyl | 6-(4-Chlorophenyl)-4-(trifluoromethyl)pyridin-2(1H)-one | 75 |

| 5 | 2-Thienyl | 6-(Thiophen-2-yl)-4-(trifluoromethyl)pyridin-2(1H)-one | 72 |

Experimental Protocols

Protocol 1: Three-Component Synthesis of this compound

This protocol describes the one-pot synthesis of the title compound from ethyl 4,4,4-trifluoroacetoacetate, acetone, and ammonium acetate.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Acetone (1.5 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (solvent)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), acetone (1.5 eq), ammonium acetate (2.0 eq), and ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and acidify to pH 5-6 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction scheme for the three-component synthesis.

Caption: General experimental workflow for the synthesis.

References

- 1. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Application Note: Biological Screening of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one for Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract